molecular formula C7H13Cl2N3 B6217543 1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride CAS No. 2742656-38-6

1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride

Cat. No. B6217543
CAS RN: 2742656-38-6
M. Wt: 210.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6-Dimethylpyridazin-3-yl)methanamine dihydrochloride is a chemical compound used in scientific research as a tool for biochemical and physiological studies. It is a derivative of the pyridazine class of compounds, which are known for their ability to bind to proteins and enzymes. This compound is of particular interest due to its ability to interact with a variety of biological systems, making it a versatile tool in research.

Scientific Research Applications

1-(5,6-Dimethylpyridazin-3-yl)methanamine dihydrochloride has a number of scientific research applications. It has been used in studies of protein-ligand interactions, as it is able to interact with a variety of proteins and enzymes. It has also been used in studies of enzyme kinetics, as it is able to bind to enzymes and thus affect their activity. Furthermore, it has been used in studies of enzyme inhibition, as it is able to bind to enzymes and thus inhibit their activity.

Mechanism of Action

1-(5,6-Dimethylpyridazin-3-yl)methanamine dihydrochloride is able to interact with a variety of proteins and enzymes due to its ability to form hydrogen bonds and electrostatic interactions with amino acids in the active sites of proteins and enzymes. This allows it to bind to proteins and enzymes and thus affect their activity.
Biochemical and Physiological Effects
1-(5,6-Dimethylpyridazin-3-yl)methanamine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to affect the activity of enzymes, as well as the expression of genes and proteins. It has also been shown to affect the activity of ion channels, as well as the activity of signaling pathways. Furthermore, it has been shown to affect the activity of metabolic pathways, as well as the activity of cell cycle pathways.

Advantages and Limitations for Lab Experiments

1-(5,6-Dimethylpyridazin-3-yl)methanamine dihydrochloride has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to bind to proteins and enzymes, which allows it to be used as a tool for studying protein-ligand interactions. Furthermore, it is relatively easy to synthesize, which makes it a convenient tool for lab experiments. However, it is important to note that this compound has a limited solubility in water, which can limit its use in certain experiments.

Future Directions

1-(5,6-Dimethylpyridazin-3-yl)methanamine dihydrochloride has a number of potential future directions. One potential direction is the development of new methods for synthesizing this compound, which could improve its solubility and thus expand its use in experiments. Another potential direction is the use of this compound in drug discovery, as it has the potential to interact with a variety of proteins and enzymes and thus affect their activity. Additionally, this compound could be used in studies of enzyme inhibition and enzyme kinetics, as well as studies of protein-ligand interactions. Finally, this compound could be used in studies of the effects of environmental pollutants on biological systems, as it has the potential to interact with a variety of proteins and enzymes and thus affect their activity.

Synthesis Methods

1-(5,6-Dimethylpyridazin-3-yl)methanamine dihydrochloride is synthesized from the reaction of 5,6-dimethylpyridazin-3-ylmethanamine with hydrochloric acid. The reaction takes place in aqueous solution, and the resulting compound is isolated and purified by precipitation and filtration. The yield of the reaction is typically high, with the product being a white powder.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride involves the reaction of 5,6-dimethylpyridazine-3-carboxaldehyde with methylamine followed by reduction of the resulting imine to the corresponding amine. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "5,6-dimethylpyridazine-3-carboxaldehyde", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 5,6-dimethylpyridazine-3-carboxaldehyde with methylamine in the presence of a catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate to the corresponding amine using a reducing agent such as sodium borohydride.", "Step 3: Reaction of the amine with hydrochloric acid to form the dihydrochloride salt of 1-(5,6-dimethylpyridazin-3-yl)methanamine." ] }

CAS RN

2742656-38-6

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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